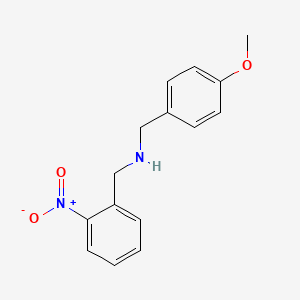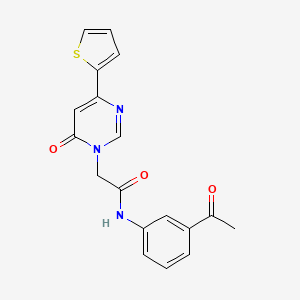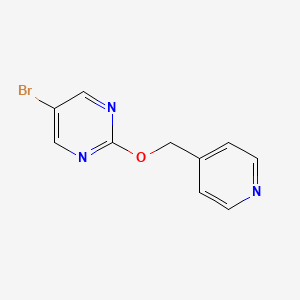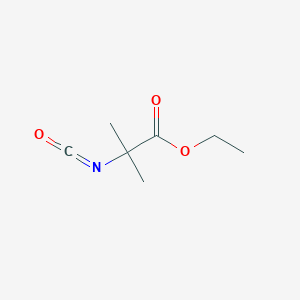
7-Fluoro-2-methyl-1H-indole
Vue d'ensemble
Description
7-Fluoro-2-methyl-1H-indole is a compound that has been identified as an inhibitor of biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . It has been used to synthesize antiviral compounds against Pseudomonas aeruginosa and Staphylococcus aureus along with the creation of immunomodulators .
Synthesis Analysis
Indole derivatives are synthesized using various methods. One such method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 7-Fluoro-2-methyl-1H-indole is similar to that of other indoles, which consist of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-2-methyl-1H-indole include a density of 1.2±0.1 g/cm3, a boiling point of 269.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Applications De Recherche Scientifique
Organic Synthesis:
7-Fluoroindole serves as a valuable raw material and intermediate in organic synthesis. Researchers utilize it to construct more complex molecules through various reactions, such as nucleophilic substitutions, cyclizations, and cross-couplings. Its fluorine substitution at the 7-position introduces reactivity and selectivity, making it a versatile building block .
Pharmaceuticals:
The pharmaceutical industry explores 7-fluoroindole derivatives for drug development. These derivatives can modulate biological targets, including receptors, enzymes, and transporters. Researchers investigate their potential as anticancer agents, anti-inflammatory drugs, or treatments for neurological disorders. The fluorine substitution may enhance bioavailability and metabolic stability .
Agrochemicals:
7-Fluoroindole derivatives play a role in agrochemical research. Scientists study their pesticidal properties, aiming to develop environmentally friendly alternatives to conventional pesticides. The compound’s unique fluorine substitution could impact its efficacy against pests and pathogens .
Dyestuffs:
In the field of dye chemistry, 7-fluoroindole contributes to the synthesis of novel dyes and pigments. Its incorporation into dye structures can alter color, solubility, and stability. Researchers explore its potential for applications in textiles, printing, and other industries .
Plant Hormones:
Indole compounds, including 7-fluoroindole, are relevant to plant biology. Indole-3-acetic acid (IAA), a natural plant hormone, is derived from tryptophan degradation. While 7-fluoroindole is not IAA itself, its structural similarity to indole suggests potential interactions with plant receptors or pathways. Investigating its effects on plant growth, stress responses, and development is an active area of research .
Multicomponent Reactions:
Recent studies highlight the use of indole derivatives, including 7-fluoroindole, in multicomponent reactions (MCRs). These reactions allow efficient synthesis of diverse heterocyclic compounds. Researchers have employed 7-fluoroindole as a key component in MCRs, leading to the creation of structurally complex molecules .
Propriétés
IUPAC Name |
7-fluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIYTULTJAPITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-methyl-1H-indole | |
CAS RN |
432025-24-6 | |
| Record name | 7-fluoro-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2363422.png)
![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)
![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)



![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2363438.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide](/img/structure/B2363439.png)
![N-[(pyridazin-3-yl)methyl]methanesulfonamide](/img/structure/B2363440.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2363443.png)
![3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2363444.png)